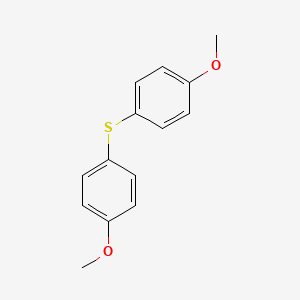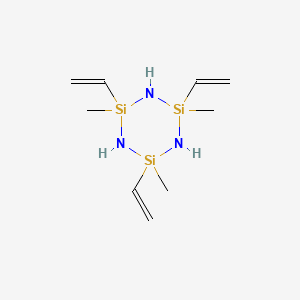
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane
説明
It has the empirical formula C9H21N3Si3 and a molecular weight of 255.54 . The compound is in liquid form .
Molecular Structure Analysis
The compound has a complex structure with silicon (Si), nitrogen (N), carbon ©, and hydrogen (H) atoms . The SMILES string representation of the molecule is C [Si]1 (N [Si] (C) (N [Si] (C) (N1)C=C)C=C)C=C .
Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index (n20/D) of 1.482 and a density of 0.964 g/mL at 20 °C .
科学的研究の応用
Polymer-Derived Si–C–B–N Ceramics
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane (VSZ) has been utilized alongside borazine for synthesizing preceramic polymers for Si–C–B–N ceramics. These polymers, obtained through hydroboration, form amorphous solids that are stable up to 1400 °C and show slight crystallization at 1800 °C. This material demonstrates excellent oxidation resistance in air and is capable of forming dense, smooth ceramic films via spin-coating the liquid polymer (Nghiem et al., 2003).
Low-k SiCxNy Films for Enhanced Performance
The compound has been employed in the creation of low-k SiCxNy films through Plasma-Enhanced Chemical Vapor Deposition. These films are researched for their enhanced mechanical and tribological performance, offering better control over film composition compared to multi-precursors (Tu, Chen, & Leu, 2012).
Electrical Properties of Amorphous SiCxNyHz-Ceramics
Investigations into the electrical properties of amorphous SiCxNyHz-ceramics derived from 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane through polymer pyrolysis have been conducted. These studies reveal significant variations in d.c. conductivity based on pyrolysis temperature, providing insights into the structural changes and potential applications in electronic devices (Trassl et al., 2003).
SiCN:Li Ceramics for Electrochemical Applications
The compound has been used for synthesizing lithium-containing silicon carbonitride ceramics (SiCN:Li), which are potential materials for electrochemical applications like Li-ion batteries. These ceramics offer interesting properties as alternative anode or solid electrolyte materials (Liebau-Kunzmann et al., 2006).
Mesoporous SiCBN Ceramic Templated by Mesoporous Carbon
Another application involves the synthesis of well-ordered mesoporous SiCBN ceramics. This process uses a polymeric precursor derived from 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane and involves infiltrating this into a mesoporous carbon template, followed by pyrolysis. The resulting material has a high surface area and is potentially useful in various catalytic and filtration applications (Nghiem, Ryoo, & Kim, 2007).
Safety and Hazards
“2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane” is classified as a combustible liquid . It causes severe skin burns and eye damage . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-12H,1-3H2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSBGZWBVNPVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203597 | |
| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |
CAS RN |
5505-72-6 | |
| Record name | 2,4,6-Triethenyl-2,4,6-trimethylcyclotrisilazane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: VMS acts as a surface treating agent for fillers incorporated into rubber matrices. For example, when applied to Alnico (an industrial dust waste), VMS modifies its surface, improving its interaction with both the rubber and a maleated EPDM-polydimethylsiloxane copolymer (MEPDM-PDMS) []. This enhanced interaction leads to improved dispersion of the filler within the rubber and better mechanical properties, such as higher tensile strength and modulus [].
A: VMS is a key component in the precursor used to create these ceramics. It reacts with borazine via a hydroboration reaction, forming a polymeric precursor. This precursor is then infiltrated into a mesoporous carbon template. After pyrolysis and removal of the carbon template, the result is a well-ordered mesoporous SiCBN ceramic with high surface area [].
A: VMS plays a crucial role in enhancing the stability of LSR nanocomposites by acting as a surface modifier for nano silica fillers. When nano silica is treated with VMS, it shows a significant increase in bound rubber content within the LSR matrix []. This strong interaction between the modified nano silica and the LSR leads to improved dispersion and prevents agglomeration of the nanoparticles, ultimately resulting in a more stable and homogenous nanocomposite with enhanced mechanical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



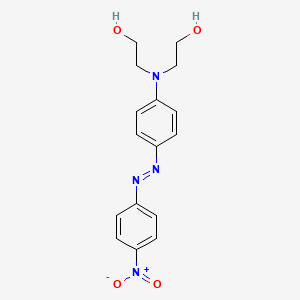
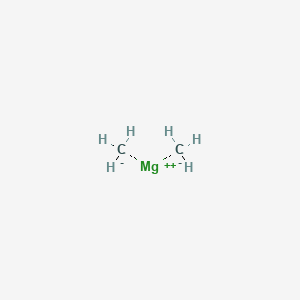
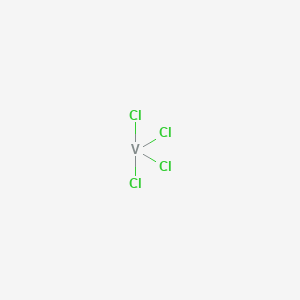







![1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1582898.png)


